molecular formula C26H29KN3O11 B179057 CID 16219920 CAS No. 149022-19-5

CID 16219920

Cat. No.: B179057
CAS No.: 149022-19-5
M. Wt: 598.6 g/mol
InChI Key: CKEUHPOVDSFCQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 16219920 involves the reaction of 2-([2-Bis(carboxymethyl)amino-5-methylphenoxy]methyl)-6-methoxy-8-bis(carboxymethyl)aminoquinoline with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired hydrate form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: CID 16219920 primarily undergoes chelation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .

Common Reagents and Conditions: The compound reacts with calcium ions in aqueous solutions, forming a fluorescent complex that can be detected and measured using spectroscopic techniques. The reaction conditions usually involve neutral to slightly alkaline pH to facilitate the binding of calcium ions .

Major Products Formed: The major product formed from the reaction of this compound with calcium ions is a fluorescent calcium-QUIN 2 complex. This complex is used as an indicator in various biochemical assays to measure calcium concentrations .

Mechanism of Action

CID 16219920 exerts its effects by binding to calcium ions with high specificity. Upon binding calcium, the compound undergoes a conformational change that results in a shift in its UV spectrum and an enhancement of its fluorescence. This property allows it to be used as a fluorescent indicator for calcium ions in various applications .

Comparison with Similar Compounds

Uniqueness: CID 16219920 is unique due to its high specificity for calcium ions and its ability to form a fluorescent complex upon binding calcium. This makes it particularly useful in applications where precise measurement of calcium concentrations is required .

Properties

InChI

InChI=1S/C26H27N3O10.K.H2O/c1-15-3-6-21(19(7-15)28(10-22(30)31)11-23(32)33)39-14-17-5-4-16-8-18(38-2)9-20(26(16)27-17)29(12-24(34)35)13-25(36)37;;/h3-9H,10-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEUHPOVDSFCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(C=C(C=C3C=C2)OC)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.O.[K]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29KN3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585262
Record name PUBCHEM_16219920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149022-19-5
Record name Glycine, N-[2-[[8-[bis(carboxymethyl)amino]-6-methoxy-2-quinolinyl]methoxy]-5-methylphenyl]-N-(carboxymethyl)-, potassium salt, hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149022-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PUBCHEM_16219920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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